molecular formula C12H14N2OS2 B13725126 Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate

Katalognummer: B13725126
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: MHNMFELQJHYRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H14N2OS2 and a molecular weight of 266.38 g/mol . This compound is used primarily in proteomics research and has various applications in scientific research.

Vorbereitungsmethoden

The preparation of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves synthetic routes that typically include the reaction of isopropyl alcohol with 4-methoxyphenyl isothiocyanate and a cyanide source under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate can be compared with similar compounds such as:

  • Isopropyl (4-methylphenyl)cyano-carbonimidodithioate
  • Isopropyl (4-chlorophenyl)cyano-carbonimidodithioate
  • Isopropyl (4-nitrophenyl)cyano-carbonimidodithioate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can affect their reactivity and applications. This compound is unique due to the presence of the methoxy group, which can influence its chemical properties and interactions with biological targets.

Eigenschaften

Molekularformel

C12H14N2OS2

Molekulargewicht

266.4 g/mol

IUPAC-Name

[(4-methoxyphenyl)sulfanyl-propan-2-ylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C12H14N2OS2/c1-9(2)16-12(14-8-13)17-11-6-4-10(15-3)5-7-11/h4-7,9H,1-3H3

InChI-Schlüssel

MHNMFELQJHYRGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC(=NC#N)SC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.